molecular formula C27H32N2O8 B1249475 Lobatamide A

Lobatamide A

Cat. No.: B1249475
M. Wt: 512.6 g/mol
InChI Key: JYHIHHYYXXKTTJ-JSFHDESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lobatamide A is a natural product isolated from the marine tunicate Aplidium lobatumThis compound is notable for its cytotoxic properties, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:

Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .

Types of Reactions:

Common Reagents and Conditions:

    Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.

    Copper-mediated coupling reagents: Used for the installation of enamide side chains.

    Acidic conditions: Required for Zhao macrolactonization

Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .

Scientific Research Applications

Lobatamide A has several significant applications in scientific research:

Mechanism of Action

Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .

Comparison with Similar Compounds

Lobatamide A is part of a family of salicylate enamide natural products, which include:

  • Salicylihalamide A
  • Apicularen A

These compounds share a similar structure, comprising a central macrobenzolactone and an enamide side chain. this compound is unique due to its specific macrocyclic lactone ring structure and its potent cytotoxic properties .

References

Properties

Molecular Formula

C27H32N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide

InChI

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16-

InChI Key

JYHIHHYYXXKTTJ-JSFHDESQSA-N

Isomeric SMILES

CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O

Canonical SMILES

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O

Synonyms

lobatamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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